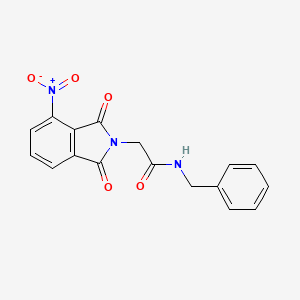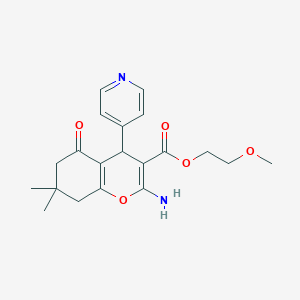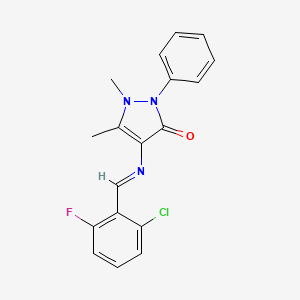![molecular formula C19H19N5O7 B15014782 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)
(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an acetamido group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the dinitrophenyl acetamide intermediate. This intermediate is then reacted with an appropriate butanamide derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for monitoring the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)PROPIONAMIDE
- (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)PENTANAMIDE
Uniqueness
Compared to similar compounds, (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(4-METHOXYPHENYL)BUTANAMIDE stands out due to its specific structural features, such as the length of the butanamide chain and the presence of the methoxyphenyl group. These features may confer unique chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Eigenschaften
Molekularformel |
C19H19N5O7 |
|---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C19H19N5O7/c1-12(9-18(25)20-14-4-7-16(31-2)8-5-14)21-22-19(26)10-13-3-6-15(23(27)28)11-17(13)24(29)30/h3-8,11H,9-10H2,1-2H3,(H,20,25)(H,22,26)/b21-12+ |
InChI-Schlüssel |
DVAXFZNZWFDWLD-CIAFOILYSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methylaniline](/img/structure/B15014706.png)
![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
![3-cyclohexyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B15014724.png)

![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)
![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B15014745.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B15014776.png)

